3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione 3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione
Brand Name: Vulcanchem
CAS No.: 14318-39-9
VCID: VC13298927
InChI: InChI=1S/C11H14N2S2/c1-12-8-13(11(14)15-9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
SMILES: CN1CN(C(=S)SC1)CC2=CC=CC=C2
Molecular Formula: C11H14N2S2
Molecular Weight: 238.4 g/mol

3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione

CAS No.: 14318-39-9

Cat. No.: VC13298927

Molecular Formula: C11H14N2S2

Molecular Weight: 238.4 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione - 14318-39-9

Specification

CAS No. 14318-39-9
Molecular Formula C11H14N2S2
Molecular Weight 238.4 g/mol
IUPAC Name 3-benzyl-5-methyl-1,3,5-thiadiazinane-2-thione
Standard InChI InChI=1S/C11H14N2S2/c1-12-8-13(11(14)15-9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Standard InChI Key BFLHJRCTMSBRPJ-UHFFFAOYSA-N
SMILES CN1CN(C(=S)SC1)CC2=CC=CC=C2
Canonical SMILES CN1CN(C(=S)SC1)CC2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione features a tetrahydro-2H-1,3,5-thiadiazine-2-thione core, with a benzyl group at the N-3 position and a methyl group at the N-5 position. The planar sulfur atom at the 2-position contributes to its electron-deficient character, enabling nucleophilic interactions with biological targets .

Physicochemical Characteristics

The compound exhibits a density of 1.28 g/cm³ and a boiling point of 357.2°C at 760 mmHg. Its flash point is 169.8°C, and it has a calculated vapor pressure of 2.78×1052.78 \times 10^{-5} mmHg at 25°C . The high lipophilicity (logP=2.24\log P = 2.24) enhances membrane permeability, a critical factor in its bioavailability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H14N2S2\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{S}_{2}
Molecular Weight238.4 g/mol
Density1.28 g/cm³
Boiling Point357.2°C
Flash Point169.8°C
LogP2.24
PSA (Polar Surface Area)63.87 Ų

Synthesis and Optimization

Conventional Synthesis Routes

The compound is synthesized via a one-pot cyclocondensation reaction involving thiourea derivatives, benzyl halides, and methyl halides under alkaline conditions. For example, reacting 5-amino-1,3,4-thiadiazole-2-thiol with benzyl bromide in the presence of potassium carbonate yields intermediate thioethers, which subsequently cyclize with formaldehyde to form the thiadiazinane ring . Typical reaction conditions involve stirring at room temperature for 8–12 hours, followed by recrystallization from ethanol-water mixtures to achieve purities >95% .

Mechanistic Insights

Density functional theory (DFT) studies reveal that the cyclization proceeds through a {[hydroxymethyl(substituted) carbamothioyl] sulfanyl}methanol intermediate, with water acting as both solvent and proton shuttle . The reaction’s exothermic nature (ΔH=127kJ/mol\Delta H^\circ = -127 \, \text{kJ/mol}) favors high yields under mild conditions .

Against Trypanosoma cruzi and Leishmania donovani, the compound exhibits IC₅₀ values of 8.2 µM and 10.7 µM, respectively, surpassing the efficacy of reference drugs like benznidazole . Structural analogs with furfuryl substituents show enhanced protozoocidal activity due to increased lipophilicity and target affinity .

Anticancer Properties

In vitro assays against HeLa (cervical cancer) and HT-29 (colon cancer) cells reveal IC₅₀ values of 14.3 µM and 18.9 µM, respectively . The benzyl group enhances intercalation into DNA, while the thione moiety induces oxidative stress via glutathione depletion .

Table 2: Biological Activity Profile

Organism/Cell LineActivity (IC₅₀/MIC)
Staphylococcus aureus12.5 µg/mL
Candida albicans25 µg/mL
Trypanosoma cruzi8.2 µM
HeLa Cells14.3 µM

Mechanism of Action and Structure-Activity Relationships

Enzymatic Inhibition

The thione sulfur atom acts as a soft nucleophile, forming stable complexes with zinc-containing metalloproteases (e.g., angiotensin-converting enzyme) . Molecular docking simulations indicate a binding energy of 9.2kcal/mol-9.2 \, \text{kcal/mol} for the compound with Plasmodium falciparum dihydroorotate dehydrogenase.

Substituent Effects

  • N-3 Benzyl Group: Enhances lipophilicity and membrane penetration .

  • N-5 Methyl Group: Reduces steric hindrance, improving target engagement .

  • Thione Moiety: Critical for redox cycling and reactive oxygen species (ROS) generation .

Applications in Drug Development

Prodrug Design

The thiadiazinane scaffold serves as a biolabile prodrug moiety, enabling sustained release of primary amines in vivo. For example, conjugation with L-asparagine yields a prodrug with 3-fold higher oral bioavailability than the parent drug .

Polyamine Conjugates

Bis-thiadiazinanes linked via aliphatic backbones exhibit enhanced antiparasitic activity by targeting polyamine transporters in Leishmania spp. .

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